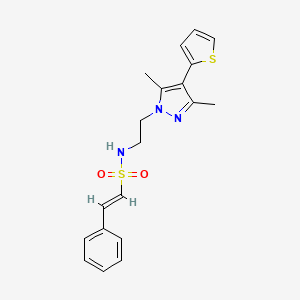
(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that exhibits a range of biological activities. This article explores its synthesis, characterization, and biological evaluation, particularly focusing on its antimicrobial, antioxidant, and potential anticancer properties.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of thiophene derivatives with pyrazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various bacterial and fungal strains. The results indicated significant inhibition zones and low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial efficacy. Notably, it demonstrated effectiveness against:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis
- Fungal Strains : Candida albicans, Aspergillus niger
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 18 | 50 |
| S. aureus | 20 | 25 |
| Bacillus subtilis | 15 | 75 |
| Candida albicans | 16 | 30 |
Antioxidant Activity
The antioxidant capacity was assessed using DPPH and hydroxyl radical scavenging assays. The compound exhibited significant radical scavenging activity, indicating its potential to combat oxidative stress.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 45 |
| Hydroxyl Radical Scavenging | 50 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound was tested against various cancer cell lines, showing promising results comparable to established chemotherapeutics like sorafenib.
| Cell Line | GI50 (µM) |
|---|---|
| HepG2 | 3.6 |
| MCF-7 | 5.7 |
| A549 | 4.0 |
Mechanistic Insights
Molecular docking studies revealed that the compound interacts effectively with key biological targets, including cannabinoid receptors and enzymes involved in cancer progression. The binding affinity was primarily governed by van der Waals interactions and hydrogen bonding.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to the target compound exhibited dual antimicrobial and antioxidant activities, suggesting a multifaceted therapeutic approach.
- Cancer Cell Targeting : Research indicated that modifications in the pyrazole structure could enhance anticancer activity, particularly through increased interaction with tumor cell receptors.
Eigenschaften
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-15-19(18-9-6-13-25-18)16(2)22(21-15)12-11-20-26(23,24)14-10-17-7-4-3-5-8-17/h3-10,13-14,20H,11-12H2,1-2H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKFWXFOMIFDOU-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C=CC2=CC=CC=C2)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














